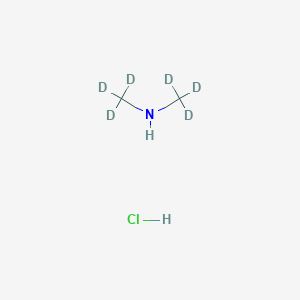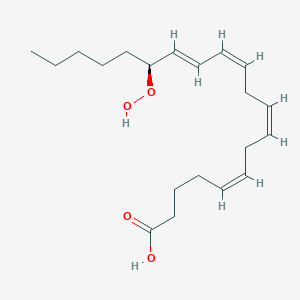
4-(Aminomethyl)-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-(Aminomethyl)-1,3-oxazolidin-2-one and its derivatives often involves strategic cyclization and rearrangement reactions. For instance, the compound and its homo-oligomers have been synthesized through solution-phase synthesis and characterized to understand their conformational preferences, showing a tendency to fold into regular helical structures in competitive solvents like water (Luppi et al., 2004). Another approach involves the synthesis of isomeric 2-oxazolidinones from specific diols, showcasing the versatility in generating this scaffold (Madesclaire et al., 2007).
Molecular Structure Analysis
The molecular structure of 4-(Aminomethyl)-1,3-oxazolidin-2-one derivatives has been elucidated through techniques such as X-ray crystallography. These studies reveal the compound's ability to form stable, ordered structures, crucial for its reactivity and application in synthesis (Tang & Verkade, 1996).
Chemical Reactions and Properties
4-(Aminomethyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, highlighting its reactivity and functional group compatibility. For example, N-aminomethylation reactions of derivatives have been explored for their potential in creating new chemical entities (Korepin et al., 2015). The compound also serves as a building block in the construction of oxazolidin-2-one rings, a scaffold with significant applications in synthetic and medicinal chemistry (Zappia et al., 2007).
Applications De Recherche Scientifique
Applications in Synthetic Organic Chemistry
4-(Aminomethyl)-1,3-oxazolidin-2-one and its derivatives are integral in synthetic organic chemistry. They serve as a popular framework due to their versatility and functional utility. The 1,3-oxazolidin-2-one nucleus, in particular, is significant in medicinal chemistry and has seen extensive application in synthesizing a variety of complex molecules. The oxazolidin-2-one ring is a cyclic carbamate skeleton, which, while rare in natural product chemistry, has gained prominence in synthetic organic chemistry since the 1980s. It's used as chiral auxiliaries in asymmetric synthesis and as protective groups for the 1,2-aminoalcohol system. The introduction of Linezolid, an oxazolidin-2-one-based antibacterial drug, has further piqued the interest of scientists in this compound, leading to numerous publications (Zappia et al., 2007).
Crystal Structures and Weak Interactions
The crystal structures of oxazolidin-2-ones reveal intricate details about weak interactions such as C-H···O, C-H···π hydrogen bonds, and π-π stacking interactions, essential for understanding the physical and chemical properties of these compounds. These studies contribute to the broader knowledge of weak intermolecular forces and their roles in molecular structures (Nogueira et al., 2015).
Enzymatic Synthesis and Kinetic Modeling
4-(Aminomethyl)-1,3-oxazolidin-2-one derivatives are also crucial in enzymatic synthesis processes. For instance, the enzymatic synthesis of oxazolidin-2-one from 2-aminoalochol and dimethyl carbonate showcases the multifunctional nature of these compounds. The synthesis leads to products like 3-ethyl-1,3-oxazolidin-2-one, with studies exploring the kinetic constants and activation energy for each step of the reaction. This research is fundamental for understanding the mechanisms of enzymatic reactions and for optimizing industrial processes involving these compounds (Yadav & Pawar, 2014).
Catalysis and Chemical Fixation of CO2
In the context of sustainability, 4-(Aminomethyl)-1,3-oxazolidin-2-one derivatives have shown potential in the catalytic fixation of carbon dioxide, contributing to efforts in CO2 sequestration. Research indicates that these compounds can catalyze the formation of 4-methylene-1,3-oxazolidin-2-ones from propargylic alcohols, primary amines, and carbon dioxide under supercritical conditions, highlighting their role in eco-friendly synthetic processes (Jing Xu, Zhao, & Jia, 2011).
Propriétés
IUPAC Name |
4-(aminomethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c5-1-3-2-8-4(7)6-3/h3H,1-2,5H2,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMURSKJWYPYKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-1,3-oxazolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate](/img/structure/B32460.png)
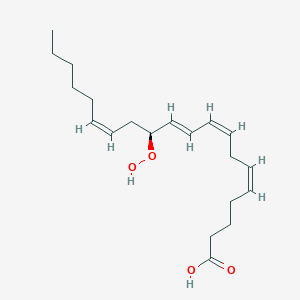
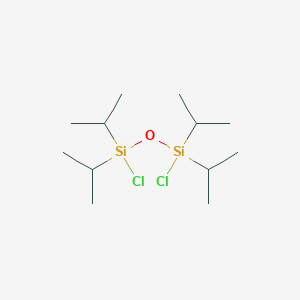
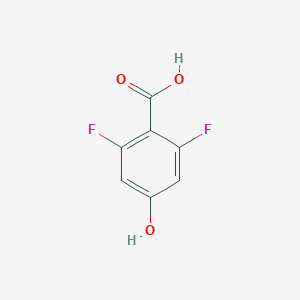
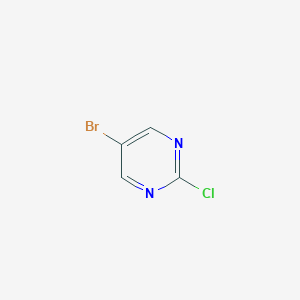
![(3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32476.png)

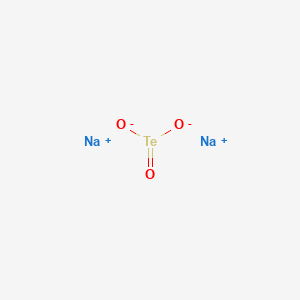
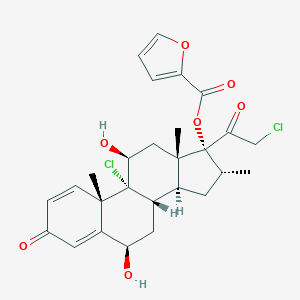
![3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B32496.png)

